Allyl acetoacetate

Vue d'ensemble

Description

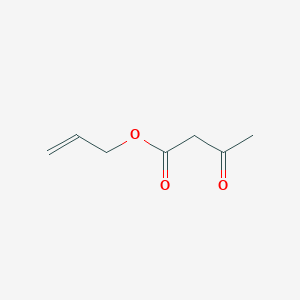

Allyl acetoacetate: is an organic compound with the molecular formula C₇H₁₀O₃ acetoacetic acid allyl ester . This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as an intermediate in organic synthesis and polymerization reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Transesterification Method: Allyl acetoacetate can be synthesized via the transesterification of methyl acetoacetate with allyl alcohol in the presence of a catalyst.

Direct Esterification: Another method involves the direct esterification of acetoacetic acid with allyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound often involves the transesterification method due to its efficiency and cost-effectiveness. The process includes the use of a reaction kettle where ester, allyl alcohol, and a catalyst are sequentially added and heated to the desired temperature .

Analyse Des Réactions Chimiques

Transesterification Reactions

AAA undergoes transesterification with alcohols under catalytic conditions. The patent CN104649899A details a solvent-free method using dibutyl tin dilaurate (0.01–0.03 mol ratio) at 95–100°C for 48–72 hours :

| Parameter | Value |

|---|---|

| Catalyst | Dibutyl tin dilaurate |

| Temperature | 95–100°C |

| Reaction Time | 2–3 days |

| Yield | 99.5% purity |

This method minimizes allyl alcohol usage, reducing toxicity and environmental impact while maintaining high product purity.

Palladium-Catalyzed Decarboxylative Allylation

AAA undergoes palladium-catalyzed decarboxylation to form γ,δ-unsaturated methyl ketones :

- Conditions : 5 mol% Pd(PPh₃)₄, 80–120°C.

- Mechanism : Oxidative addition of AAA to Pd(0) forms π-allyl palladium enolate, followed by reductive elimination .

| Substrate | Product | Yield |

|---|---|---|

| This compound | γ,δ-Unsaturated ketones | 85–93% |

This method bypasses the high temperatures (200°C) required for thermal Carroll rearrangements .

Crosslinking in Polymer Chemistry

AAA acts as a crosslinker in polyvinyl chloride (PVC) and copolymer synthesis :

- Radical Polymerization : With dimethylacrylamide, AAA forms copolymers using AIBN initiator (70–80°C) .

- Mechanism : Allyl groups participate in radical chain transfer, creating crosslinked networks.

Application : Enhanced thermal stability in PVC films .

Hydrolysis and Decarboxylation

AAA hydrolyzes under acidic or basic conditions:

- Alkaline Hydrolysis : 50% NaOH at 50–80°C yields acetoacetic acid and allyl alcohol .

- Acidic Decarboxylation : HCl/H₂O at reflux produces allyl acetone (51–54% yield) .

| Condition | Product | Yield |

|---|---|---|

| 10% NaOH, 50°C | Acetoacetic acid | 66% |

| HCl, reflux | Allyl acetone | 54% |

Michael Addition Reactions

The enolate of AAA reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) :

- Conditions : LDA/THF, −78°C → RT.

- Application : Synthesizes polyketide scaffolds for pharmaceuticals.

Example :

AAA + methyl acrylate → β-ketoester adduct (72% yield).

Carroll Rearrangement

Thermal or Pd-catalyzed -sigmatropic rearrangement converts AAA to γ,δ-unsaturated ketones :

Phase-Transfer Alkylation

Alkylation with allyl halides under phase-transfer conditions (e.g., Aliquat 336) :

| Parameter | Value |

|---|---|

| Catalyst | Aliquat 336 |

| Base | Na₂CO₃ |

| Temperature | 85–95°C |

| Yield | 50–67% |

Applications De Recherche Scientifique

Organic Synthesis

Allyl acetoacetate is primarily recognized for its role in organic synthesis. It serves as a building block for the synthesis of complex molecules through various chemical reactions.

- Michael Addition Reactions : As a nucleophile, this compound participates in Michael addition reactions to form carbon-carbon bonds, which are crucial for constructing complex organic frameworks .

- Fischer Indole Synthesis : This compound is employed in Fischer indole synthesis to produce indole derivatives, which are significant in medicinal chemistry due to their biological activity .

- Condensation Reactions : this compound is involved in condensation reactions that yield β-dicarbonyl compounds, further expanding its utility in synthetic pathways .

Pharmaceutical Applications

The reactivity of this compound makes it an important intermediate in pharmaceutical research and development.

- Drug Discovery : It is used in the synthesis of pharmaceutical compounds, aiding in the discovery of new therapeutic agents. Its ability to modify functional groups enhances the reactivity and properties of target molecules .

- Prodrug Formulation : Research is ongoing into its potential use as a prodrug, where it could be converted into active drugs within the body, thus improving drug delivery systems .

Material Science

This compound finds applications in material science, particularly in the production of polymers and coatings.

- Cross-Linking Agent : It acts as a cross-linking agent for polyvinyl chloride plastics and thermosetting polymers, improving their mechanical properties and thermal stability .

- Composite Materials : The compound is utilized in the formulation of composite materials with specific mechanical and chemical properties, enhancing performance characteristics for industrial applications .

Agricultural Applications

In agriculture, this compound plays a role in crop management and protection.

- Herbicides and Insecticides : It serves as an intermediate in the synthesis of herbicides and insecticides, contributing to effective pest management strategies .

- Plant Growth Regulators : Research into its use as a plant growth regulator suggests potential benefits for enhancing crop yields and improving plant health .

Environmental Chemistry

Emerging research explores this compound's potential applications in environmental chemistry.

- Pollutant Removal : Studies are being conducted on its efficacy for removing pollutants from water and soil, highlighting its role in sustainable environmental practices .

- Green Chemistry Initiatives : this compound is investigated within green chemistry frameworks aimed at developing more environmentally friendly chemical processes .

Case Study 1: Synthesis of Indole Derivatives

In a study exploring the synthesis of indole derivatives via Fischer indole synthesis using this compound as a precursor, researchers demonstrated its effectiveness in yielding compounds with significant biological activity. The reaction conditions were optimized to enhance yield and purity.

Case Study 2: Cross-Linking Polyvinyl Chloride

Research conducted on the use of this compound as a cross-linking agent for polyvinyl chloride showed improved thermal stability and mechanical strength compared to non-cross-linked materials. This application has implications for manufacturing durable plastic products.

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Michael addition, Fischer indole synthesis | Formation of complex organic structures |

| Pharmaceuticals | Drug discovery, prodrug formulation | Enhanced drug delivery |

| Material Science | Cross-linking agent | Improved mechanical properties |

| Agriculture | Herbicides, insecticides | Effective pest management |

| Environmental Chemistry | Pollutant removal | Sustainable practices |

Mécanisme D'action

The mechanism of action of allyl acetoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate intermediates, which can further react with electrophiles to form new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

- Methyl acetoacetate

- Ethyl acetoacetate

- Propyl acetoacetate

Comparison:

- Methyl acetoacetate: Similar to allyl acetoacetate but with a methyl group instead of an allyl group. It is less reactive in polymerization reactions.

- Ethyl acetoacetate: Contains an ethyl group and is commonly used in the synthesis of heterocyclic compounds.

- Propyl acetoacetate: Has a propyl group and is used in the synthesis of various organic intermediates .

This compound is unique due to its allyl group, which imparts higher reactivity and versatility in chemical reactions compared to its methyl, ethyl, and propyl counterparts.

Activité Biologique

Allyl acetoacetate (AAA) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of AAA, including its synthesis, mechanisms of action, and potential applications in pharmacology and environmental science.

Chemical Structure and Synthesis

This compound is an ester derived from acetoacetic acid and allyl alcohol. Its chemical formula is , and it is characterized by a double bond in the allyl group, which contributes to its reactivity. The synthesis typically involves the condensation of acetoacetic acid with allyl bromide in the presence of a base such as sodium hydroxide.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that AAA possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, AAA exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : AAA has been identified as a potent antioxidant. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential therapeutic applications in preventing oxidative damage associated with various diseases .

- Anti-inflammatory Effects : In vitro studies have suggested that AAA can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for developing anti-inflammatory drugs .

- Cytotoxicity Against Cancer Cells : Preliminary research indicates that AAA may induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : AAA's antioxidant properties are linked to its ability to modulate ROS levels within cells, thereby influencing cellular signaling pathways involved in apoptosis and survival.

- Enzyme Inhibition : Research indicates that AAA may inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets for anti-inflammatory drugs .

- DNA Interaction : Studies suggest that AAA can form adducts with DNA, potentially leading to mutagenic effects. However, this property also opens avenues for developing targeted cancer therapies .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antioxidant Activity :

- Cytotoxicity Studies :

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL | Significant inhibition |

| Antioxidant | DPPH Radical Scavenging | 100 µM | Higher activity than ascorbic acid |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 30 µM | Induced apoptosis |

Propriétés

IUPAC Name |

prop-2-enyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLMPTNTPOWPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149740 | |

| Record name | Allyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Allyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-84-9 | |

| Record name | Allyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.